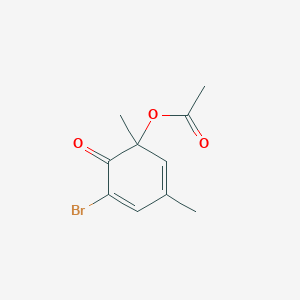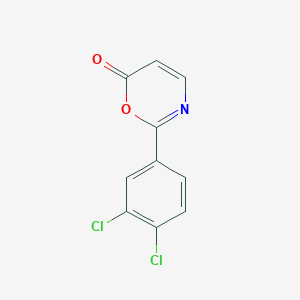![molecular formula C10H22N4O2 B14363300 N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide CAS No. 90216-49-2](/img/structure/B14363300.png)
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide is an organic compound with the molecular formula C10H24N4O2. This compound is characterized by the presence of two dimethylamino groups attached to a butanediamide backbone. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide typically involves the reaction of butanediamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Reaction of butanediamine with formaldehyde to form an intermediate.
Step 2: Reaction of the intermediate with dimethylamine to yield N1,N~4~-Bis[(dimethylamino)methyl]butanediamide.
Industrial Production Methods
In industrial settings, the production of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide is carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation and crystallization techniques to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N~4~-Bis[(dimethylamino)methyl]butanediamide involves its interaction with specific molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-butanediamine
- 1,8-Bis(dimethylamino)naphthalene
- N,N’-bis(1,4-Dimethylpentyl)-p-phenylenediamine
Uniqueness
N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90216-49-2 |
|---|---|
Molekularformel |
C10H22N4O2 |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
N,N'-bis[(dimethylamino)methyl]butanediamide |
InChI |
InChI=1S/C10H22N4O2/c1-13(2)7-11-9(15)5-6-10(16)12-8-14(3)4/h5-8H2,1-4H3,(H,11,15)(H,12,16) |
InChI-Schlüssel |
NINSKTHLNCLUFT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CNC(=O)CCC(=O)NCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


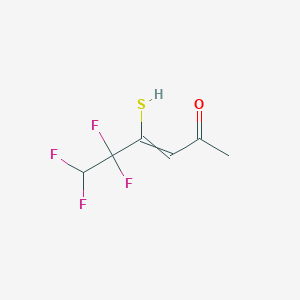
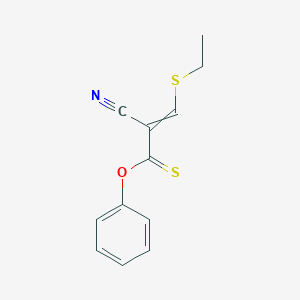
![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
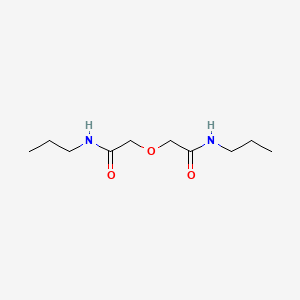
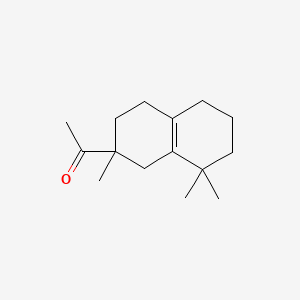
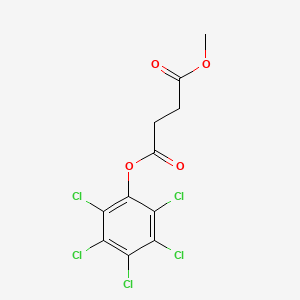

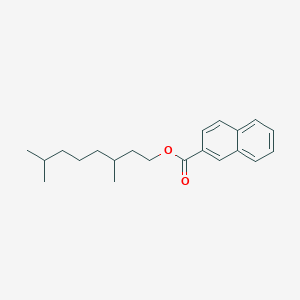
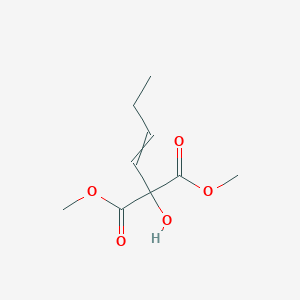
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

